3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide” is a compound that has been evaluated for binding and function at dopamine D3 receptors (D3R) and dopamine D2 receptors (D2R) . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of such compounds involves several steps. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Further, compounds lacking the carbonyl group in the amide linker were synthesized, and while these amine-linked analogues bound with similar affinities to the amides at D2R, this modification dramatically reduced binding affinities at D3R .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its activity. The compound contains a 4-phenylpiperazine moiety, a carboxamide linker, and a 3-fluoro-4-methoxyphenyl group .
Mechanism of Action
Target of Action
It is classified as a piperazine derivative , a class of compounds known for their diverse biological activities.
Mode of Action
The compound’s unique molecular structure, which includes a piperazine moiety, suggests that it may interact with its targets in a manner similar to other piperazine derivatives .
Future Directions
The study of this compound supports a pivotal role for the D3R E2 loop and the carbonyl group in the 4-phenylpiperazine class of compounds and further reveals a point of separation between structure-activity relationships at D3R and D2R . This could guide future research and development of D3R-selective compounds as potential medications .
properties
IUPAC Name |
3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYGNUFYJVOXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328501 |
Source
|
Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690643-51-7 |
Source
|
Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.